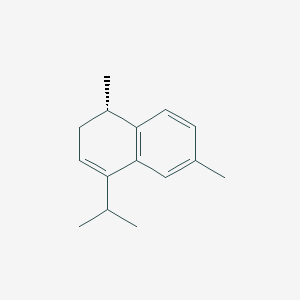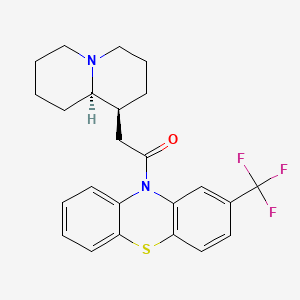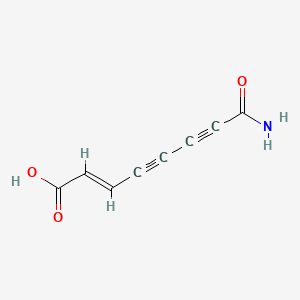
Diatretyne I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diatretyne I is a polyacetylene compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It is known for its unique structural features, including an acetylenic bond, which contributes to its diverse chemical properties and biological activities. This compound was first isolated from the fungus Clitocybe diatreta and has since been studied for its antibiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diatretyne I can be synthesized through various chemical reactions involving polyacetylenes. One common method involves the reaction of specific precursors under controlled conditions to form the desired polyacetylene structure . The synthesis typically requires the use of catalysts and specific reaction temperatures to ensure the formation of the acetylenic bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using the fungus Clitocybe diatreta. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Diatretyne I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Diatretyne I has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study polyacetylene chemistry and reaction mechanisms.
Biology: Investigated for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Explored for its potential therapeutic applications, including its role as an antibiotic agent.
Mechanism of Action
The mechanism of action of Diatretyne I involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit essential enzymes and disrupt cellular processes, leading to the death of bacterial cells. The exact molecular pathways and targets are still under investigation, but its antibiotic properties are well-documented .
Comparison with Similar Compounds
- Diatretyne amide
- Diatretyne nitrile
- Diatretyne 3
Comparison: Diatretyne I is unique due to its specific acetylenic structure and its potent antibiotic properties. While similar compounds like Diatretyne amide and Diatretyne nitrile also exhibit antimicrobial activity, this compound stands out for its broader spectrum of activity and higher potency .
Properties
CAS No. |
544-04-7 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChI Key |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
Canonical SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


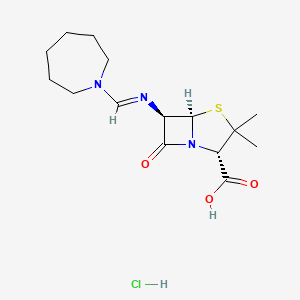
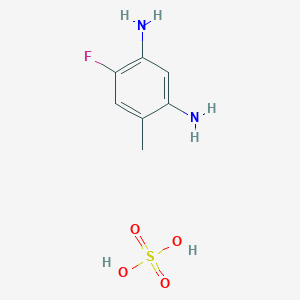
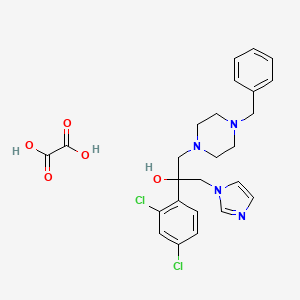
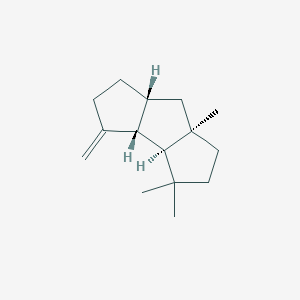
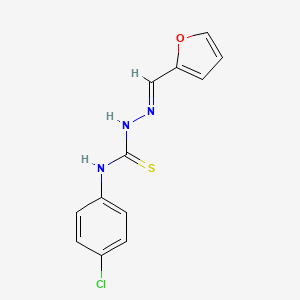
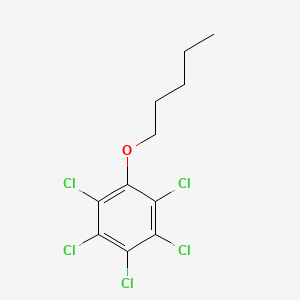
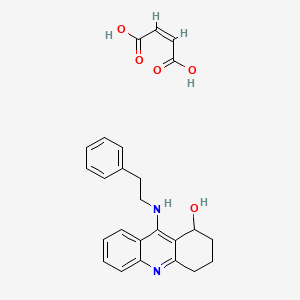
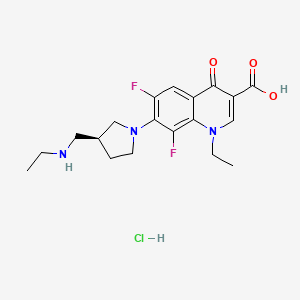

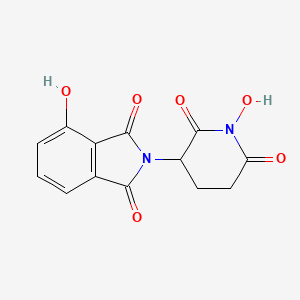
![bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid](/img/structure/B12750508.png)
